1-thien-2-yl-1,4-dihydro-5H-tetrazol-5-one
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Overview
Description
The compound "1-thien-2-yl-1,4-dihydro-5H-tetrazol-5-one" is a derivative of tetrazole, a class of compounds known for their various biological activities and applications in pharmaceutical chemistry. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The thiophene moiety, indicated by "thien-2-yl," suggests the presence of a sulfur-containing five-membered aromatic ring, which is known to contribute to the stability and electronic properties of the molecule.
Synthesis Analysis
The synthesis of tetrazole derivatives can be achieved through various methods. For instance, alkyl 1H-tetrazol-5-yl thioethers can be synthesized from aldehydes and 1H-tetrazole-5-thiol through a one-pot procedure involving the condensation with N-tosylhydrazine followed by reductive coupling under metal-free conditions . Similarly, novel tetrazole compounds with a thiophene moiety have been synthesized and structurally characterized, indicating the versatility of synthetic approaches for such compounds .
Molecular Structure Analysis
Structural characterization of tetrazole derivatives is often performed using spectral methods and single-crystal X-ray studies. For example, the intermolecular interactions of certain tetrazole compounds have been quantified using Hirshfeld surface analysis, which provides insight into the molecular packing and potential interactions in the solid state . The molecular structure of tetrazole derivatives can significantly influence their biological activity, as seen in the docking studies into the active site of the COX-2 enzyme, which can guide further pharmacological optimization .
Chemical Reactions Analysis
Tetrazole derivatives can undergo various chemical reactions, including thermolysis, which can lead to the formation of new heterocyclic compounds. For instance, the thermolysis of 1-(thiophene-2-yl)-1H-tetrazoles can result in the formation of thiophene-fused imidazoles and pyrimidines through a series of rearrangements and cyclization events . These reactions expand the chemical space of tetrazole derivatives and can lead to compounds with novel properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrazole derivatives are influenced by their molecular structure. For example, the presence of a thiophene ring can affect the compound's electronic properties and reactivity. The crystal structure of a related compound, 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione, reveals nonplanar thione and the formation of centrosymmetric dimers in the crystal, which can have implications for the compound's solubility and stability . Additionally, the coordination chemistry of tetrazole derivatives, as seen in their complexation with metals like cadmium, can lead to diverse structural motifs and potential applications in materials science .
Scientific Research Applications
Thermolysis and Heterocycle Synthesis
The thermolysis of 1-thien-2-yl-1H-tetrazoles leads to the production of thieno[2,3-d]pyrimidines, incorporating two thiophene rings. This process involves nitrogen elimination, rearrangement, and cyclization, highlighting its utility in heterocyclic compound synthesis (Soares et al., 2015).Crystal Structure Analysis
The molecular and crystal structures of 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione and its complex with Cd(II) have been analyzed. This research is significant for understanding the structural properties of such compounds (Askerov et al., 2019).Platelet Aggregation Inhibition
Derivatives of 1-thien-2-yl-1H-tetrazoles have been studied for their potential as platelet aggregation inhibitors. This indicates potential therapeutic applications in the field of cardiovascular medicine (Challa et al., 2014).Electrochromic Material Development
Research into donor-acceptor systems involving 1-thien-2-yl-1H-tetrazoles has led to the development of electrochromic materials. These materials are significant for their potential use in displays and smart windows (İçli et al., 2010).Synthesis of Novel Polycyclic Heterocyclic Systems
The photocyclization of 1-thien-2-yl-1H-tetrazoles has been utilized for the synthesis of novel polycyclic heterocyclic ring systems. These systems are of interest for their potential applications in various fields of chemistry and pharmacology (Luo et al., 1997).
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets in a variety of ways, such as inhibition or activation of certain enzymes or receptors .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways . For example, some thiophene derivatives have been found to inhibit tyrosinase, an enzyme involved in the production of melanin .
Result of Action
Similar compounds have been found to have a variety of effects, such as antimicrobial potential and the ability to produce a high gas volume after detonation .
properties
IUPAC Name |
4-thiophen-2-yl-1H-tetrazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4OS/c10-5-6-7-8-9(5)4-2-1-3-11-4/h1-3H,(H,6,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECGPFLJSDVABY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)N2C(=O)NN=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427882 |
Source
|
Record name | 1-thien-2-yl-1,4-dihydro-5H-tetrazol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
141946-05-6 |
Source
|
Record name | 1-thien-2-yl-1,4-dihydro-5H-tetrazol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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